2-Azetidinecarboxaldehyde, 3-methoxy-4-oxo-1-(2-propenyl)-, (2R,3R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Azetidinecarboxaldehyde, 3-methoxy-4-oxo-1-(2-propenyl)-, (2R,3R)- is a chemical compound with a complex structure that includes an azetidine ring, a carboxaldehyde group, a methoxy group, and a propenyl group
Preparation Methods
The synthesis of 2-Azetidinecarboxaldehyde, 3-methoxy-4-oxo-1-(2-propenyl)-, (2R,3R)- involves multiple steps, typically starting with the preparation of the azetidine ring. The reaction conditions often require specific catalysts and reagents to ensure the correct stereochemistry is achieved. Industrial production methods may involve optimizing these conditions to scale up the synthesis while maintaining high yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The methoxy and propenyl groups can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction pathway chosen.
Scientific Research Applications
2-Azetidinecarboxaldehyde, 3-methoxy-4-oxo-1-(2-propenyl)-, (2R,3R)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Its unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways depend on the context in which the compound is used, such as in biological systems or chemical reactions.
Comparison with Similar Compounds
Similar compounds include other azetidine derivatives and carboxaldehyde-containing molecules Compared to these, 2-Azetidinecarboxaldehyde, 3-methoxy-4-oxo-1-(2-propenyl)-, (2R,3R)- is unique due to its specific stereochemistry and the presence of both methoxy and propenyl groups
Properties
CAS No. |
331258-83-4 |
---|---|
Molecular Formula |
C8H11NO3 |
Molecular Weight |
169.18 g/mol |
IUPAC Name |
(2R,3R)-3-methoxy-4-oxo-1-prop-2-enylazetidine-2-carbaldehyde |
InChI |
InChI=1S/C8H11NO3/c1-3-4-9-6(5-10)7(12-2)8(9)11/h3,5-7H,1,4H2,2H3/t6-,7+/m0/s1 |
InChI Key |
ZRPSPTUHERWCOJ-NKWVEPMBSA-N |
Isomeric SMILES |
CO[C@@H]1[C@@H](N(C1=O)CC=C)C=O |
Canonical SMILES |
COC1C(N(C1=O)CC=C)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.